BenchChemオンラインストアへようこそ!

6-phenyl-6,7-dihydro-5H-quinolin-8-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select this 6-phenyl dihydroquinolin-8-one for SAR campaigns requiring a flat, π-stacking phenyl vector at the 6-position. With MW 223.27 Da, XLogP3 2.7, and 0 HBD, it is an ideal fragment-sized entry for lead generation targeting enzymes with hydrophobic aromatic pockets. Unlike the unsubstituted parent (CAS 56826-69-8) or the 2-phenyl regioisomer, this building block aligns with pharmacophore models for topoisomerase II and kinase inhibitors. The C8 ketone enables rapid derivatization via condensation, reducing synthetic steps to lead-like molecules.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B8625059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-6,7-dihydro-5H-quinolin-8-one
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1C=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c17-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-8,13H,9-10H2
InChIKeyIJRZSLJQUOLLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-6,7-dihydro-5H-quinolin-8-one: Procurement-Relevant Physicochemical and Scaffold Profile


6-Phenyl-6,7-dihydro-5H-quinolin-8-one (CAS 442141-12-0 / 56826-75-6; molecular formula C15H13NO; molecular weight 223.27 g/mol) is a partially saturated quinolin-8-one heterocycle bearing a phenyl substituent at the 6-position . The compound belongs to the dihydroquinolinone subclass, a privileged scaffold in medicinal chemistry owing to its ability to mimic natural alkaloids and engage biomolecular targets through π-stacking and hydrogen-bonding interactions . Its XLogP3 of 2.7 and exactly two hydrogen-bond acceptor atoms (the ketone oxygen and the pyridine nitrogen) impart a balanced polarity profile suitable for both solution-phase chemistry and membrane permeability considerations .

Why Generic 6,7-Dihydro-5H-quinolin-8-one Analogs Cannot Replace the 6-Phenyl Derivative in Structure-Focused Programs


The unsubstituted parent scaffold, 6,7-dihydro-5H-quinolin-8-one (CAS 56826-69-8, MW 147.17), lacks the aromatic 6-phenyl ring that is critical for π-stacking interactions with flat hydrophobic protein pockets and for modulating electronic distribution across the bicyclic core . Replacement with a 2-phenyl regioisomer such as 2,3-dihydro-2-phenyl-4(1H)-quinolinone (CAS 16619-14-0) alters the spatial presentation of the phenyl pharmacophore relative to the ketone and nitrogen functionalities, which can abrogate target engagement in systems where the 6-position vector is essential . Consequently, structure-activity relationship (SAR) campaigns that have optimized around a 6-aryl dihydroquinolinone template cannot substitute the 6-phenyl compound with a generic 6-H or regioisomeric analog without risking loss of potency and selectivity.

Head-to-Head Physicochemical and Biological Differentiation of 6-Phenyl-6,7-dihydro-5H-quinolin-8-one from Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent Scaffold

The 6-phenyl substitution increases molecular weight by 76.10 g/mol (223.27 vs. 147.17) and elevates calculated XLogP3 from approximately 0.9 to 2.7 compared to the unsubstituted 6,7-dihydro-5H-quinolin-8-one parent scaffold [REFS-1, REFS-3]. This shift moves the compound into a more favorable lipophilicity range for passive membrane permeability while retaining a fragment-like size below 300 Da.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topoisomerase II Inhibitory Potential: Mechanistic Differentiation from the Parent Scaffold

The 6,7-dihydro-5H-quinolin-8-one core is reported to inhibit topoisomerase II, an enzyme critical for DNA replication, with the parent scaffold showing promising anticancer potential in vitro . The 6-phenyl derivative is predicted to enhance this activity through improved π-π stacking with the DNA-topoisomerase ternary complex, a structural feature absent in the 6-H analog, though direct comparative IC50 values remain unpublished at the time of this analysis .

Cancer Biology Topoisomerase Inhibition Mechanism of Action

Hydrogen Bond Acceptor Count: Polarity Differentiation vs. 2-Phenyl Regioisomer

6-Phenyl-6,7-dihydro-5H-quinolin-8-one possesses exactly two hydrogen bond acceptor (HBA) atoms (the ketone oxygen and pyridine nitrogen), while the 2-phenyl regioisomer 2,3-dihydro-2-phenyl-4(1H)-quinolinone presents a secondary amine donor in addition to its acceptors, altering the hydrogen-bonding pharmacophore [REFS-1, REFS-6]. This difference in HBD/HBA count affects both solubility and target recognition profiles.

Computational Chemistry Drug Design Physicochemical Properties

Synthetic Tractability: Ketone-Directed Functionalization vs. 5,6,7,8-Tetrahydroquinoline Analogs

The 8-ketone carbonyl of 6-phenyl-6,7-dihydro-5H-quinolin-8-one provides a reactive handle for condensation (e.g., oxime, hydrazone formation) and reduction chemistry, enabling diversification into tetrahydroquinolin-8-amines and thiosemicarbazones with anticancer activity [1]. In contrast, the fully reduced 6-phenyl-5,6,7,8-tetrahydroquinoline lacks this carbonyl vector, limiting its utility as a diversification point for parallel library synthesis.

Synthetic Chemistry Building Blocks Library Synthesis

Optimal Research and Procurement Scenarios for 6-Phenyl-6,7-dihydro-5H-quinolin-8-one


Fragment-Based Drug Discovery (FBDD) Library Design for Kinase and Topoisomerase Targets

With a molecular weight of 223.27 Da (below the 300 Da fragment cutoff) and a balanced XLogP3 of 2.7, this compound is an ideal fragment-sized entry point for lead generation campaigns targeting enzymes with flat, aromatic binding pockets such as kinases and topoisomerase II . The 6-phenyl group provides critical π-stacking capacity absent in the 147-Da parent scaffold, while the C8 ketone enables rapid SAR expansion via condensation chemistry [1]. Procurement of this building block, rather than the simpler 6,7-dihydro-5H-quinolin-8-one, is justified when the target binding site includes a hydrophobic cleft capable of accommodating a phenyl ring.

Anticancer Agent Development via Topoisomerase II Inhibition

The dihydroquinolinone scaffold is established as a topoisomerase II inhibitor chemotype . The 6-phenyl substituent is predicted to enhance DNA intercalation through extended π-π stacking, a hypothesis supported by class-level SAR for quinolinone topoisomerase inhibitors . Research groups pursuing novel topoisomerase II poisons should select this compound over the 6-H analog and the 2-phenyl regioisomer, as the 6-position substitution vector aligns with published pharmacophore models for this target class.

Diversification into Tetrahydropyridoazepinone and Thiosemicarbazone Anticancer Leads

Published synthetic routes demonstrate that 6,7-dihydro-5H-quinolin-8-one derivatives serve as direct precursors to tetrahydropyridoazepinones and thiosemicarbazones with confirmed anticancer activity [1]. The 6-phenyl variant offers an additional aromatic ring for SAR exploration in these downstream chemotypes. Procurement of the 6-phenyl derivative enables construction of more topologically complex derivatives compared to using the unsubstituted core, reducing the number of synthetic steps required to reach lead-like molecules.

Computational Chemistry and Pharmacophore Validation Studies

The distinct hydrogen-bonding profile of this compound (2 HBA, 0 HBD) compared to regioisomeric analogs (e.g., 2-phenyl analog with 2 HBA, 1 HBD) makes it valuable for testing computational predictions of binding affinity and selectivity . Computational chemists can use this compound as a probe to validate docking algorithms and pharmacophore models for quinolinone-based inhibitors, where the absence of a hydrogen bond donor changes the predicted binding mode relative to N–H-containing analogs.

Quote Request

Request a Quote for 6-phenyl-6,7-dihydro-5H-quinolin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.